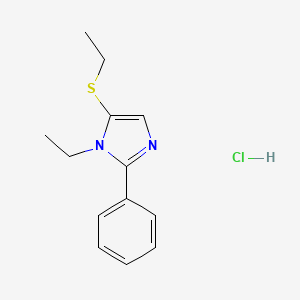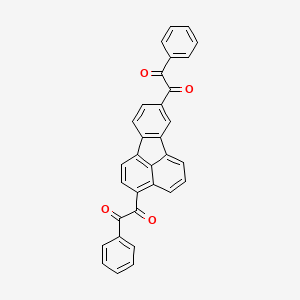![molecular formula C21H23NO2 B5187983 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline, also known as DMXB-Q, is a synthetic compound that belongs to the family of quinoline derivatives. It is a potent and selective agonist of the α7-nicotinic acetylcholine receptor (α7-nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. DMXB-Q has been studied extensively for its potential therapeutic applications in these areas.
作用機序
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline acts as a selective agonist of the α7-nAChR, which is a ligand-gated ion channel that is widely expressed in the CNS. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The α7-nAChR is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to enhance the activity of this receptor and improve cognitive function in animal models.
Biochemical and Physiological Effects:
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against neurodegeneration. In animal models, 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to improve memory and learning, reduce cytokine production, and protect against neuronal damage. These effects are thought to be mediated by the activation of the α7-nAChR and the downstream signaling pathways that it triggers.
実験室実験の利点と制限
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has several advantages for use in lab experiments, including its high selectivity for the α7-nAChR and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for high concentrations to achieve its effects. These limitations can be overcome by using optimized dosing regimens and delivery methods.
将来の方向性
There are several future directions for research on 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline, including its potential therapeutic applications in neurodegenerative diseases, inflammation, and cognitive impairment. Further studies are needed to determine the optimal dosing regimens and delivery methods for this compound. In addition, the development of novel analogs of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective agonists of the α7-nAChR.
合成法
The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline involves several steps, starting from the reaction of 3,4-dimethylphenol with 4-bromobutyl bromide to obtain the intermediate 4-(3,4-dimethylphenoxy)butyl bromide. This compound is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to yield 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline. The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been optimized to improve the yield and purity of the final product.
科学的研究の応用
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been studied extensively for its potential therapeutic applications in various areas, including neurodegenerative diseases, inflammation, and cognitive impairment. In preclinical studies, 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects in models of sepsis and rheumatoid arthritis.
特性
IUPAC Name |
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16-10-11-19(15-17(16)2)23-13-3-4-14-24-20-9-5-7-18-8-6-12-22-21(18)20/h5-12,15H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXOMCKGUQCZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(3,4-Dimethylphenoxy)butoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5187902.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)

![2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol](/img/structure/B5187920.png)
![2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5187927.png)


![1-[1-methyl-4-(2-methylphenoxy)pentyl]piperidine oxalate](/img/structure/B5187960.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)

![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)